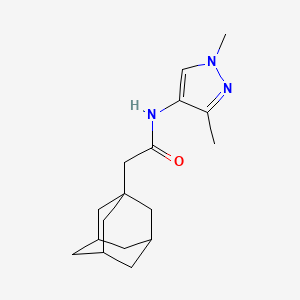
2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound characterized by the presence of an adamantyl group and a pyrazolyl group The adamantyl group is a bulky, rigid structure derived from adamantane, while the pyrazolyl group is a five-membered aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of the Adamantyl Acetate Intermediate: Adamantane is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 1-adamantyl acetate.
Amidation Reaction: The 1-adamantyl acetate is then reacted with 1,3-dimethyl-1H-pyrazole-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of adamantyl ketones or alcohols.
Reduction: Formation of adamantyl alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and polymers due to its rigid and bulky structure.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The pyrazolyl group can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity. These interactions can lead to inhibition or activation of specific biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
1-adamantylamine: Contains the adamantyl group but lacks the pyrazolyl group.
1,3-dimethyl-1H-pyrazole-4-carboxamide: Contains the pyrazolyl group but lacks the adamantyl group.
2-(1-adamantyl)acetamide: Contains the adamantyl group but lacks the pyrazolyl group.
Uniqueness
2-(1-adamantyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide is unique due to the combination of the adamantyl and pyrazolyl groups, which confer distinct steric and electronic properties. This combination can result in unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(1,3-dimethylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C17H25N3O/c1-11-15(10-20(2)19-11)18-16(21)9-17-6-12-3-13(7-17)5-14(4-12)8-17/h10,12-14H,3-9H2,1-2H3,(H,18,21) |
InChI Key |
QNWLZNPDWFPMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963924.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10963927.png)
![1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10963938.png)
![3,6-dimethyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10963939.png)
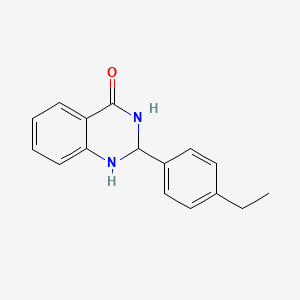
![N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963945.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10963956.png)

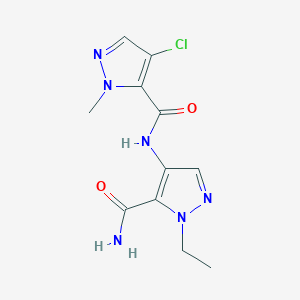
![4-iodo-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B10963981.png)
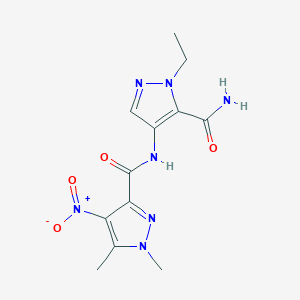

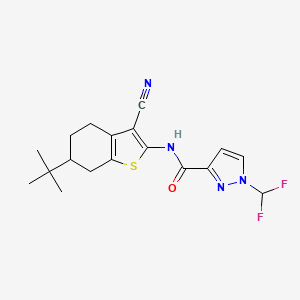
![[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10963996.png)
